molecular formula C43H70O15 B12462025 Astrasieversianin VII

Astrasieversianin VII

Cat. No.: B12462025
M. Wt: 827.0 g/mol
InChI Key: SMZYCXAYGPGYRS-UHFFFAOYSA-N
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Description

Astrasieversianin VII (Isoastragaloside II, CAS: 86764-11-6) is a triterpenoid saponin isolated from the hairy root cultures of Astragalus membranaceus (Fisch.) Bunge, a plant widely used in traditional medicine . Structurally, it belongs to the astragaloside family, characterized by a cycloartane skeleton with sugar moieties attached at specific positions. Its molecular formula is C45H72O16, with a molecular weight of 869.06 g/mol .

Properties

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[3,5-dihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3

InChI Key

SMZYCXAYGPGYRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoastragaloside II can be extracted from Astragalus membranaceus using several techniques. One common method involves ethanol reflux extraction. The dried roots are sheared into segments and extracted with 70% ethanol in reflux for 2 hours. The extracts are then combined, filtered, and concentrated .

Industrial Production Methods

For industrial production, macroporous resin column chromatography is often employed. This method involves extracting the dried roots with ethanol, followed by filtration and concentration. The concentrated extract is then passed through a macroporous resin column to isolate Isoastragaloside II .

Chemical Reactions Analysis

Types of Reactions

Isoastragaloside II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified glycosides and triterpenes with enhanced or altered biological activities .

Scientific Research Applications

Isoastragaloside II has a wide range of scientific research applications:

Mechanism of Action

Isoastragaloside II exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Source Comparisons

Astrasieversianin VII is part of a larger family of astragalosides and astrasieversianins, differing in glycosylation patterns and side-chain modifications. Below is a comparative analysis with key analogs:

Compound Source Key Structural Features Bioactivities
This compound Hairy root cultures of A. membranaceus Cycloartane core, glycosylation at C-3 and C-6 Tested on breast cancer cells (MCF-7, MDA-MB-231); limited inhibition of cholinesterases
Astragaloside IV Roots of A. membranaceus Cycloartane core, glycosylation at C-3 and C-25 Potent cytotoxicity against breast cancer cells (IC50 ~4.0 µM); inhibits ERK1/2, JNK, MMP-2/9
Astrasieversianin X Roots of A. melanophrurius Boiss. Similar core with distinct sugar moieties Low inhibition of AChE/BChE (<10%); tested alongside VII in breast cancer studies
Astrasieversianin VIII Roots of A. membranaceus Structural isomer of Astragaloside II TGF-β/Smad pathway modulation; stem cell regulation

Key Observations :

  • Structural Differences : this compound and Astragaloside IV share a cycloartane core but differ in glycosylation sites (C-6 vs. C-25), which may explain their divergent bioactivities .

Pharmacological Activity Comparisons

Anticancer Effects
  • This compound : Demonstrated moderate activity against ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells in preliminary studies, though specific IC50 values remain unreported .
  • Astragaloside IV : Exhibits significant cytotoxicity (IC50 ~4.0 µM) and apoptosis induction in breast cancer cells by downregulating MMP-2/9 and ERK/JNK pathways .
  • Astrasieversianin X : Shows minimal activity in the same assays, suggesting structural nuances (e.g., sugar moieties) critically influence efficacy .
Enzyme Inhibition
  • This compound, along with Astragaloside I and VI, shows <10% inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contrasting with Astragaloside IV’s moderate AChE inhibition (IC.="" li="" sub>="" µm)="">

Physicochemical Properties

Property This compound Astragaloside IV Astrasieversianin X
Solubility Soluble in DMSO, ethanol Similar to VII Limited data
Storage Stability -20°C for 1 year in solvent Comparable Not reported
Synthetic Accessibility Hairy root culture-derived Root-extracted Root-extracted

Biological Activity

Astrasieversianin VII is a triterpenoid saponin derived from the Astragalus genus, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound possesses a complex tetracyclic structure characteristic of triterpenoid saponins, which contributes to its solubility and bioavailability. As a member of the astragaloside family, it exhibits unique glycosidic linkages that enhance its pharmacological properties.

1. Antioxidant Activity

This compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This property is crucial for mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway. This mechanism is vital for reducing inflammation-related damage in tissues .

3. Anticancer Potential

Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt pathway. It shows promise in treating various cancers by suppressing cell proliferation and metastasis.

The biological activities of this compound are mediated through several key molecular pathways:

  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic and extrinsic pathways, enhancing caspase activity while reducing Bcl-2 levels .
  • Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancerous cells .
  • Antioxidant Response : Activation of Nrf2 signaling enhances the expression of antioxidant genes, providing cellular protection against oxidative damage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other compounds within the Astragalus genus:

Compound NameStructure TypeUnique Features
Astragaloside IVTriterpenoid SaponinKnown for immune-modulating effects
Isoastragaloside IITriterpenoid SaponinExhibits strong antioxidant activity
Astrasieversianin IXTriterpenoid SaponinSimilar glycosidic structure with distinct bioactivity
CycloastragenolTriterpenoidPotent telomerase activator with anti-aging properties

This compound stands out due to its combination of neuroprotective effects alongside telomerase activation, making it a candidate for research focused on aging and neurodegeneration.

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

  • Neuroprotection : In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Cancer Treatment : A study involving human lung cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis at specific concentrations (200–800 μg/mL) by altering apoptotic protein expression levels (Bax/Bcl-2 ratio) and enhancing caspase activity .

Q & A

Q. What are the optimal methodologies for isolating Astrasieversianin VII from its natural source, and how can reproducibility be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. To ensure reproducibility:
  • Document solvent ratios, temperature, and extraction time in detail .
  • Include purity thresholds (e.g., ≥95% via HPLC) and validation steps (e.g., NMR confirmation).
    Example Protocol :
StepMethodParametersYield (%)Purity (%)
1Soxhlet ExtractionEthanol, 70°C, 6 hrs12.585
2Column ChromatographySilica gel, hexane:EtOAc (3:1)8.292
3HPLC PurificationC18 column, acetonitrile:H₂O (65:35)5.798

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer : Use NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and IR for structural elucidation. For conflicting
  • Cross-validate with authentic standards or published spectra .
  • Employ statistical tools (e.g., principal component analysis) to resolve ambiguities .
    Key Spectral Benchmarks :
TechniqueExpected Data for this compound
¹H NMRδ 6.82 (s, H-12), δ 3.45 (d, J=7.2 Hz, H-7)
HRMS[M+H]⁺ m/z 489.2012 (calc. 489.2008)

Advanced Research Questions

Q. How can researchers design robust experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Synthesis : Systematically modify functional groups (e.g., hydroxylation, methylation) and assess bioactivity .
  • Assays : Use dose-response curves in cell-based models (e.g., IC₅₀ for cytotoxicity) and molecular docking studies for target interaction analysis.
  • Data Interpretation : Apply multivariate regression to correlate structural features with activity .
    Example SAR Table :
DerivativeModificationIC₅₀ (µM)Binding Affinity (kcal/mol)
ParentNone12.3-8.9
Derivative AC-7 Methylation8.1-10.2

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify variability sources .
  • Standardization : Use validated assay protocols (e.g., consistent cell lines, positive controls) .
  • Collaborative Replication : Partner with independent labs to verify results under identical conditions .
    Contradiction Resolution Workflow :
     Identify Discrepancies → Audit Experimental Variables → Replicate Key Steps → Publish Consolidated Findings  

Methodological Considerations

  • Reproducibility : Always include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to journal guidelines .
  • Statistical Rigor : Use tools like ANOVA or Bayesian inference to validate significance thresholds in bioactivity studies .
  • Ethical Reporting : Disclose limitations (e.g., limited sample size, solvent interference) to enhance credibility .

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